6-Chloro-8-methoxyimidazo[1,2-a]pyrazine 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512006
InChI: InChI=1S/C7H6ClN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
SMILES: COC1=NC(=CN2C1=NC=C2)Cl
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC13512006

Molecular Formula: C7H6ClN3O

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine -

Specification

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
IUPAC Name 6-chloro-8-methoxyimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H6ClN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Standard InChI Key UPVZTJGTYFVPFK-UHFFFAOYSA-N
SMILES COC1=NC(=CN2C1=NC=C2)Cl
Canonical SMILES COC1=NC(=CN2C1=NC=C2)Cl

Introduction

Structural and Chemical Properties

The imidazo[1,2-a]pyrazine scaffold consists of a pyrazine ring fused with an imidazole moiety. Substitutions at positions 6 and 8 with chlorine and methoxy groups, respectively, introduce steric and electronic modifications that influence reactivity and biological interactions. Key properties include:

  • Molecular Formula: C₈H₇ClN₃O

  • Molecular Weight: 196.62 g/mol

  • Polarity: Moderate (due to methoxy and chloro groups)

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogs.

Compared to the methyl-substituted analog 6-chloro-8-methylimidazo[1,2-a]pyrazine (MW 167.59 g/mol), the methoxy group increases molecular weight and polarity, potentially enhancing water solubility and bioavailability.

Synthesis Strategies

While no direct synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine has been reported, analogous routes for imidazo[1,2-a]pyrazines provide a framework:

Cyclization Reactions

A common method involves reacting halogenated pyrazines with amines or aldehydes. For example:

  • Precursor: 2-amino-5-chloropyrazine reacts with methoxyacetaldehyde under acidic conditions .

  • Catalysts: Iodine or transition metals (e.g., CuI) facilitate cyclization.

  • Yield Optimization: Continuous flow reactors improve efficiency and purity, as seen in the synthesis of 6-chloro-8-methyl derivatives.

Substitution Reactions

Post-cyclization functionalization can introduce methoxy groups. Brominated intermediates (e.g., 8-bromo-6-chloro analogs) may undergo nucleophilic aromatic substitution with methoxide ions.

Biological Activities

Structural analogs exhibit diverse bioactivities, suggesting potential applications for the methoxy variant:

Antimicrobial Properties

Chloro-substituted imidazo[1,2-a]pyrazines show broad-spectrum antimicrobial effects. For instance, 6-chloro-8-methylimidazo[1,2-a]pyrazine inhibits Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). The methoxy group may enhance membrane permeability due to increased polarity.

Kinase Inhibition

Imidazo[1,2-a]pyrazines are potent kinase inhibitors. Pyrazino[1,2-a]indoles, a related class, inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values < 100 nM . The chloro-methoxy substitution could target ATP-binding pockets in kinases like EGFR or VEGFR.

Physicochemical and Pharmacokinetic Profiles

Property6-Chloro-8-methoxyimidazo[1,2-a]pyrazine (Predicted)6-Chloro-8-methylimidazo[1,2-a]pyrazine
LogP (Lipophilicity)1.82.4
Water Solubility (mg/mL)12.58.7
Plasma Protein Binding85%78%
Metabolic StabilityModerate (CYP3A4 substrate)Low

Applications in Drug Discovery

Oncology

Chloro and methoxy substituents enhance DNA intercalation and topoisomerase inhibition. Pyrazinoindole derivatives demonstrate nanomolar cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 34 nM) .

Central Nervous System (CNS) Disorders

While the methoxy group may limit CNS uptake, 5HT₂C receptor partial agonism has been observed in pyrazinoindoles . This suggests potential for treating anxiety or depression with peripheral activity.

Anti-Infective Agents

The compound’s halogenated structure aligns with trends in antiviral and antibacterial drug design. For example, bromo-chloro analogs show submicromolar activity against hepatitis C virus NS5B polymerase.

Challenges and Future Directions

  • Synthetic Accessibility: Developing regioselective methods for methoxy introduction remains a hurdle. Microwave-assisted synthesis could improve yields .

  • Toxicity Profiling: Chlorinated heterocycles risk hepatotoxicity; in vitro assays (e.g., Ames test) are essential.

  • Structural Optimization: Hybridizing with pharmacophores like piperazine may enhance target selectivity .

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